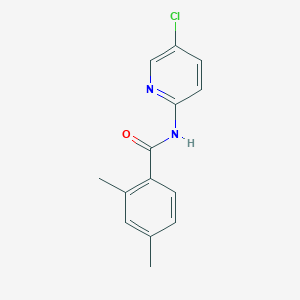
N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK-STAT signaling pathway.
Mécanisme D'action
N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide works by inhibiting the activity of JAK enzymes, which are involved in the JAK-STAT signaling pathway. This pathway is important for regulating immune responses and inflammation. By inhibiting JAK activity, N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide can reduce inflammation and improve disease symptoms.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide has been shown to have several biochemical and physiological effects. It can reduce the production of cytokines and chemokines, which are involved in inflammation. It can also reduce the activity of immune cells, such as T cells and B cells. Additionally, N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide can affect the production of red blood cells and platelets.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide also has limitations. It can have off-target effects, and its efficacy can vary depending on the disease being studied.
Orientations Futures
There are several future directions for research on N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide. One area of focus is on developing more specific JAK inhibitors that can target individual JAK enzymes. Another area of research is on understanding the long-term effects of N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide use, particularly in terms of its impact on immune function. Additionally, there is ongoing research on the use of N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide in other diseases, such as multiple sclerosis and lupus.
Méthodes De Synthèse
The synthesis of N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide involves several steps, including the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-2-aminopyridine to form the amide product, which is then purified through recrystallization.
Applications De Recherche Scientifique
N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide has been studied extensively for its potential therapeutic applications in several diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving disease symptoms in animal models and human clinical trials.
Propriétés
Formule moléculaire |
C14H13ClN2O |
|---|---|
Poids moléculaire |
260.72 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C14H13ClN2O/c1-9-3-5-12(10(2)7-9)14(18)17-13-6-4-11(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
Clé InChI |
VOXPBEBIDFYGSF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



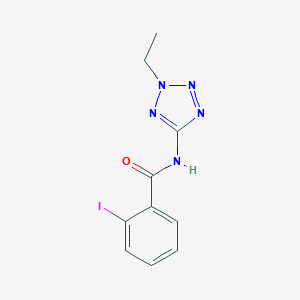
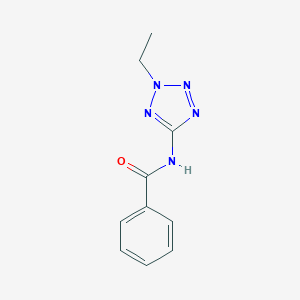
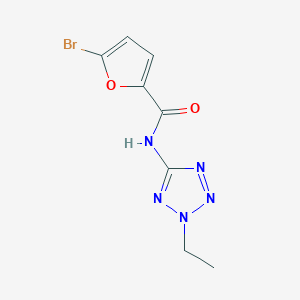
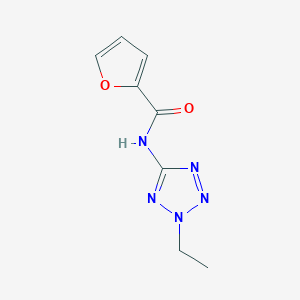
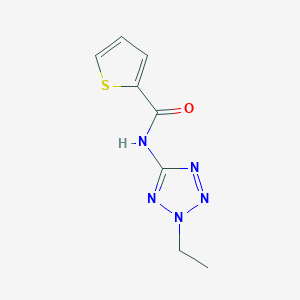
![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)

![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244547.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
![3,4-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244550.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B244552.png)
![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244553.png)